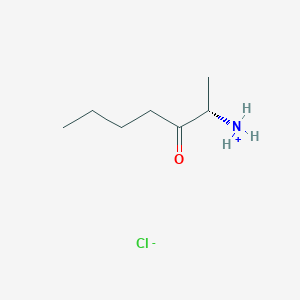
(S)-3-oxoheptan-2-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-oxoheptan-2-aminium chloride is an organic compound with a specific stereochemistry, indicated by the (S) configuration. This compound is a derivative of heptanone, featuring an aminium chloride group. It is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-oxoheptan-2-aminium chloride typically involves the following steps:
Starting Material: The synthesis begins with (S)-3-oxoheptan-2-one.
Amination: The ketone is subjected to reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride.
Quaternization: The resulting amine is then quaternized using methyl chloride to form the aminium chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of (S)-3-oxoheptan-2-one and the amine.
Continuous Flow Reactors: Employing continuous flow reactors to ensure efficient mixing and reaction control.
Purification: The product is purified through crystallization or distillation to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-oxoheptan-2-aminium chloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under mild conditions.
Major Products
Oxidation: Produces corresponding carboxylic acids or aldehydes.
Reduction: Yields alcohols.
Substitution: Forms various substituted aminium compounds.
Wissenschaftliche Forschungsanwendungen
(S)-3-oxoheptan-2-aminium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-3-oxoheptan-2-aminium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-oxoheptan-2-aminium chloride: The enantiomer of the compound with different stereochemistry.
3-oxoheptan-2-aminium bromide: Similar structure but with a bromide ion instead of chloride.
3-oxoheptan-2-aminium iodide: Similar structure but with an iodide ion.
Uniqueness
(S)-3-oxoheptan-2-aminium chloride is unique due to its specific (S) configuration, which can result in different biological activity compared to its ® enantiomer. The chloride ion also influences its solubility and reactivity compared to other halide derivatives.
Eigenschaften
IUPAC Name |
[(2S)-3-oxoheptan-2-yl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-3-4-5-7(9)6(2)8;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTWSWXUDUDOAT-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(C)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)[C@H](C)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![dimethyl (2Z)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopentanedioate](/img/structure/B7980726.png)
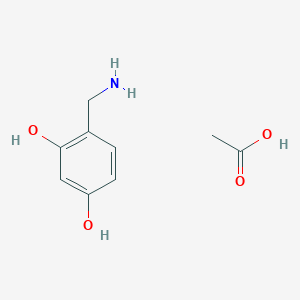
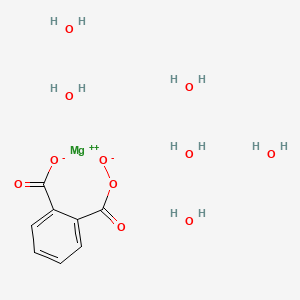
![(3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B7980768.png)
![7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate](/img/structure/B7980773.png)
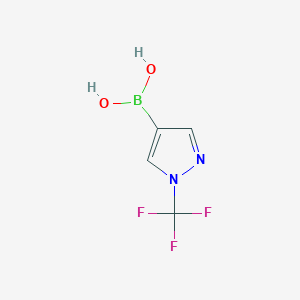
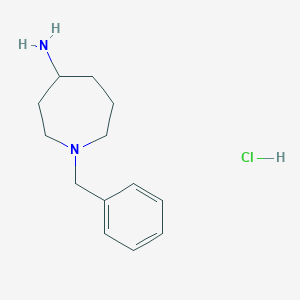
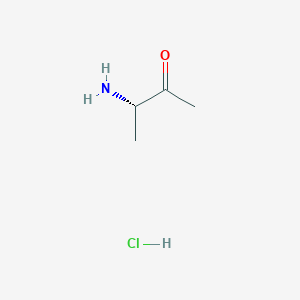
![1-Benzyl 1'-tert-Butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B7980799.png)
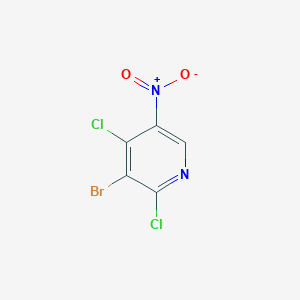
![6-Bromo-4-methoxy-5-methylthieno[2,3-d]pyrimidine](/img/structure/B7980815.png)
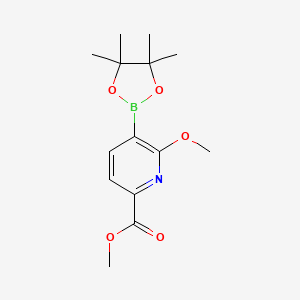
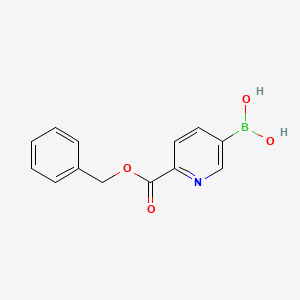
![1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]phosphonoylbenzene](/img/structure/B7980823.png)
